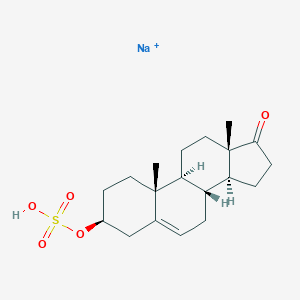

Androst-5-en-17-one, 3-(sulfooxy)-, sodium salt, (3b)-

Description

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

The low levels of dehydroepiandrosterone sulfate(DHEA-S)is associated with unfavorable levels of several strong cardiovascular disease risk factors, such as lipids and blood pleasure, which are components of the metabolic syndrome, and insulin levels. DHEA-S deficiency is risk factors of obesity and insulin resistance, but it is not clear, whether this possible influence is independent. |

|---|---|

CAS No. |

1099-87-2 |

Molecular Formula |

C19H28NaO5S |

Molecular Weight |

391.5 g/mol |

IUPAC Name |

sodium [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C19H28O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);/t13-,14-,15-,16-,18-,19-;/m0./s1 |

InChI Key |

LCLCCCKZRQRRTC-ZJTJBYBXSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C.[Na] |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C.[Na] |

Appearance |

Powder |

Other CAS No. |

1099-87-2 |

physical_description |

Solid |

Pictograms |

Irritant; Health Hazard |

Synonyms |

DHA-S; DHEAS; NSC 72822 |

Origin of Product |

United States |

Biosynthesis and Endogenous Production of Dehydroepiandrosterone Sulfate

Steroidogenic Pathways from Cholesterol Precursors

The journey from cholesterol to dehydroepiandrosterone (B1670201) (DHEA), the direct precursor to DHEAS, is a multi-step process governed by specific enzymes located within distinct cellular compartments. This pathway, known as the Δ5 pathway, is fundamental to the production of numerous steroid hormones. mdpi.comresearchgate.netgenome.jp

Enzymatic Conversion of Cholesterol to Pregnenolone (B344588) (CYP11A1)

The initial and rate-limiting step in the biosynthesis of all steroid hormones is the conversion of cholesterol to pregnenolone. nih.govpnas.orgthieme-connect.com This critical reaction is catalyzed by the enzyme Cytochrome P450 11A1 (CYP11A1), also known as P450scc or the cholesterol side-chain cleavage enzyme. nih.govwikipedia.orgnih.gov

Located in the inner mitochondrial membrane of steroidogenic tissues, CYP11A1 facilitates a three-step, six-electron oxidation of the cholesterol side chain. nih.govnih.govuniprot.org The process involves sequential hydroxylations, first at carbon 22 (C22) to form 22R-hydroxycholesterol, and then at carbon 20 (C20) to produce 20R,22R-dihydroxycholesterol. nih.govuniprot.org Finally, CYP11A1 catalyzes the cleavage of the bond between C20 and C22, releasing pregnenolone (a C21 steroid) and isocaproic aldehyde. thieme-connect.comnih.gov The activity of CYP11A1 requires electron transfer proteins, specifically adrenodoxin (B1173346) and adrenodoxin reductase, to facilitate the reaction. nih.govthieme-connect.com

Conversion of Pregnenolone to Dehydroepiandrosterone (CYP17A1)

Once synthesized in the mitochondria, pregnenolone moves to the smooth endoplasmic reticulum, where it is converted into DHEA. mdpi.comthieme-connect.com This conversion is mediated by a single enzyme, Cytochrome P450 17A1 (CYP17A1), which possesses two distinct enzymatic functions: 17α-hydroxylase activity and 17,20-lyase activity. researchgate.netwikipedia.orgmedlineplus.govnih.gov

The process occurs in two sequential steps:

17α-hydroxylation : CYP17A1 first acts as a hydroxylase, adding a hydroxyl group to carbon 17 of pregnenolone to form the intermediate 17α-hydroxypregnenolone. wikipedia.orgmedlineplus.govnih.gov

17,20-lyase reaction : The enzyme then performs its lyase function, cleaving the bond between C17 and C20 of 17α-hydroxypregnenolone. researchgate.netmedlineplus.govnih.gov This reaction yields the C19 steroid DHEA and releases acetic acid.

The 17,20-lyase activity of human CYP17A1 is significantly more efficient with 17α-hydroxypregnenolone as a substrate compared to 17α-hydroxyprogesterone, which is why DHEA synthesis in humans predominantly follows this Δ5 pathway. thieme-connect.com The efficiency of this lyase reaction is also enhanced by the presence of an allosteric partner protein, cytochrome b5 (CYB5). mdpi.comresearchgate.netthieme-connect.com

| Enzyme | Location | Function in DHEA Biosynthesis |

| CYP11A1 (P450scc) | Mitochondria | Catalyzes the side-chain cleavage of cholesterol to produce pregnenolone. thieme-connect.comnih.govuniprot.org |

| CYP17A1 (17α-hydroxylase/17,20-lyase) | Endoplasmic Reticulum | Sequentially converts pregnenolone into DHEA via 17α-hydroxypregnenolone. mdpi.comwikipedia.orgmedlineplus.govnih.gov |

| SULT2A1 (Sulfotransferase) | Cytosol | Catalyzes the sulfation of DHEA to form DHEAS (sodium prasterone sulfate). mdpi.comwikipedia.orgcdnsciencepub.comresearchgate.net |

Tissue-Specific Synthesis of Dehydroepiandrosterone and Subsequent Sulfation

The production of DHEA and its subsequent conversion to DHEAS is not uniform throughout the body but is concentrated in specific tissues that express the requisite enzymatic machinery. The final step, sulfation, is critical as DHEAS is the most abundant circulating steroid in humans, serving as a stable reservoir for DHEA. mdpi.comwikipedia.orgwikipedia.org This conversion is primarily catalyzed by the cytosolic sulfotransferase enzyme SULT2A1, which transfers a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3β-hydroxyl group of DHEA. mdpi.comcdnsciencepub.comresearchgate.netendocrine-abstracts.org

Adrenal Gland Contributions

The adrenal glands are the principal site of DHEA and DHEAS biosynthesis in humans. wikipedia.orgwikipedia.orgmdpi.comnih.gov Specifically, the zona reticularis, the innermost layer of the adrenal cortex, is specialized for this function. wikipedia.orgnih.govsav.sk The production is regulated by the adrenocorticotropic hormone (ACTH). wikipedia.orgwikipedia.orgnih.gov

The cells of the zona reticularis have high expression levels of CYP17A1 and cytochrome b5, favoring the production of DHEA. nih.gov Crucially, these cells also have high levels of the SULT2A1 enzyme, allowing for the efficient sulfation of newly synthesized DHEA into DHEAS before secretion into the bloodstream. mdpi.comresearchgate.netnih.gov Consequently, 95% to 100% of circulating DHEAS originates from the adrenal cortex. wikipedia.org The adrenal glands secrete approximately 10 to 15 mg of DHEAS per day in young adults. wikipedia.org

Gonadal Production

The gonads—the testes in males and the ovaries in females—also contribute to the body's pool of DHEA. wikipedia.orgmdpi.comimmunotech.cz However, this contribution is significantly smaller than that of the adrenal glands, accounting for only about 10% of total DHEA production. wikipedia.orgwikipedia.orgmdpi.com DHEA synthesis in the gonads follows the same pathway from cholesterol via pregnenolone, involving CYP11A1 and CYP17A1. aopwiki.org A key distinction is that the gonads secrete DHEA itself, as they largely lack the SULT2A1 enzyme necessary to convert it to DHEAS. nih.gov Therefore, DHEAS is considered a specific marker of adrenal androgen production. wikipedia.orgnih.gov

| Tissue | Primary Secreted Product(s) | Approximate Contribution to Total DHEA Production | Approximate Contribution to Circulating DHEAS |

| Adrenal Gland (Zona Reticularis) | DHEA and DHEAS | 75-90% mdpi.com | 95-100% wikipedia.org |

| Gonads (Testes, Ovaries) | DHEA | 10-25% mdpi.com | Minimal to none nih.gov |

| Brain | DHEA (as a neurosteroid) | Local production, not a major contributor to circulation | Minimal to none |

Neurosteroidogenesis: Brain-Specific Biosynthesis Pathways

DHEA is classified as a neurosteroid because it can be synthesized de novo within the central nervous system, independently of peripheral endocrine glands. wikipedia.orgimmunotech.czoup.compnas.org Evidence shows that DHEA concentrations in the brain remain stable even after the removal of the adrenal glands and gonads in animal models, pointing to local production. oup.compnas.orgnih.gov

The machinery for neurosteroidogenesis has been identified in various brain cells, including glial cells (astrocytes and oligodendrocytes) and neurons. raco.catoup.comnih.gov These cells have been shown to express the key enzymes, including CYP11A1 and CYP17A1, and can convert cholesterol and pregnenolone into DHEA in vitro. oup.comoup.com Astrocytes, in particular, appear to be a major site of DHEA production in the brain. oup.com However, the presence and activity of CYP17A1 in the adult brain have been a subject of some controversy in the scientific literature, with some studies suggesting the existence of alternative, CYP17-independent pathways for DHEA formation in brain tissue, possibly involving oxidative stress mechanisms. oup.compnas.orgraco.catnih.gov

Enzymatic Sulfation of Dehydroepiandrosterone to Dehydroepiandrosterone Sulfate (B86663)

The conversion of DHEA to its more stable and abundant sulfated form, DHEA-S, is a critical step. This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs). frontiersin.org The process of sulfation increases the water solubility of the steroid, facilitating its transport in the circulation. nih.gov While DHEA-S is abundant in brain tissue, the activity of DHEA sulfotransferase in the brain is relatively low, with the highest levels found in the hypothalamus and pons. ulisboa.pt

Role of Hydroxysteroid Sulfotransferases (SULT2A1, SULT1E1, SULT2Bs)

Several cytosolic sulfotransferase enzymes are involved in the sulfation of DHEA. frontiersin.org These enzymes exhibit overlapping substrate specificities. nih.gov

SULT2A1: This enzyme is traditionally known as DHEA sulfotransferase and is considered the primary enzyme responsible for DHEA sulfation in the adrenal glands and liver. nih.govimmunotech.czoup.com It is also expressed in the brain and is identical to the form found in the liver. ulisboa.pt SULT2A1 catalyzes the conversion of DHEA to DHEA-S. immunotech.cztandfonline.com

SULT1E1: Also known as estrogen sulfotransferase, SULT1E1 can also sulfate DHEA. frontiersin.orgnih.gov It is expressed in various tissues, including the fetal liver and lung. nih.gov

SULT2Bs: This subfamily includes two isoforms, SULT2B1a and SULT2B1b. Both isoforms can sulfate DHEA. nih.govoup.com Notably, SULT2B1a is expressed predominantly in the brain and spinal cord, suggesting a specific role in neurosteroid metabolism. ulisboa.pt

| Enzyme | Primary Substrate(s) | Role in DHEA Sulfation | Key Expression Tissues |

| SULT2A1 | DHEA, other hydroxysteroids | Primary catalyst | Adrenal glands, liver, small intestine, brain nih.govulisboa.ptimmunotech.cz |

| SULT1E1 | Estrogens | Can sulfate DHEA | Fetal liver, lung, intestine nih.gov |

| SULT2B1a | Pregnenolone, DHEA | Can sulfate DHEA | Brain, spinal cord ulisboa.pt |

| SULT2B1b | Cholesterol, DHEA | Can sulfate DHEA | Skin, other tissues ulisboa.pt |

Hormonal and Cellular Regulation of Dehydroepiandrosterone Sulfate Biosynthesis

The production of DHEA and DHEA-S is tightly regulated by hormonal signals, primarily through the hypothalamic-pituitary-adrenal (HPA) axis for peripheral synthesis and by local factors within the brain for neurosteroidogenesis.

Gonadotropin-Releasing Hormone (GnRH) Regulation in Neural Tissues

Within the brain, neurosteroid synthesis is subject to local regulation that can be independent of the HPA axis. Gonadotropin-releasing hormone (GnRH), a key peptide in the reproductive axis, has emerged as a significant regulator of neurosteroid production in neural tissues. nih.govmdpi.com GnRH neurons, primarily located in the hypothalamus, form a network that influences reproductive function by controlling the pituitary's release of gonadotropins. jneurosci.org

Evidence indicates that GnRH can also act directly within the brain to influence neurosteroidogenesis. mdpi.comnih.gov GnRH receptors are expressed by neurons in various brain regions, including the hippocampus. mdpi.comnih.gov Activation of these neuronal GnRH receptors can stimulate the synthesis of neurosteroids. mdpi.com For example, GnRH has been shown to stimulate the release of luteinizing hormone (LH) from neurons themselves, and this locally produced LH can then regulate the processing of the steroidogenic acute regulatory protein (StAR), which is essential for transporting cholesterol into mitochondria—the first step in steroid synthesis. nih.gov Furthermore, sulfated neurosteroids like DHEA-S can, in turn, modulate the activity of GnRH neurons, suggesting a feedback loop where neurosteroids regulate their own production by influencing the GnRH system. researchgate.net This GnRH-dependent mechanism provides a link between the brain's reproductive control centers and its capacity for local steroid synthesis. jneurosci.orgnih.gov

Modulation by Oxidative Stress and Other Bioregulatory Factors

The endogenous production of dehydroepiandrosterone sulfate (DHEA-S) is not static; it is subject to complex regulation by a variety of internal and external stimuli. Key among these modulators are oxidative stress and a range of other bioregulatory molecules, including inflammatory cytokines and stress hormones. These factors can significantly influence the rate of DHEA-S synthesis and metabolism, thereby altering its circulating levels and bioavailability.

Influence of Oxidative Stress

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, has emerged as a significant regulator of DHEA-S levels. mdpi.com This modulation occurs through several mechanisms, primarily by affecting the expression and activity of the sulfotransferase enzymes responsible for converting dehydroepiandrosterone (DHEA) to DHEA-S.

The primary enzyme for this conversion is SULT2A1, with SULT1E1 also contributing. wikipedia.orgtandfonline.com Research has shown that the genes for these enzymes can be regulated by transcription factors that are sensitive to the cellular redox state. For instance, the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), which is activated in response to oxidative stress, plays a role in regulating the expression of some sulfotransferase genes. tandfonline.comnih.gov Studies involving liver ischemia and reperfusion, a condition that induces significant oxidative stress, have demonstrated a marked induction of SULT1E1 expression, suggesting a direct link between oxidative stress and the regulation of estrogen sulfotransferase. tandfonline.comnih.gov However, the relationship is complex, as other studies have indicated that oxidative stress can also decrease the sulfating activities of SULT1A1 and SULT1E1. tandfonline.com

Furthermore, nitrative stress, a related process involving reactive nitrogen species, can also impact DHEA-S production. Treatment with nitric oxide (NO) donors has been shown to downregulate the expression of SULT2A1 in liver cells and to inactivate SULT1E1 through tyrosine nitration, leading to decreased hydroxysteroid- and estrogen-sulfating activity, respectively. tandfonline.com

In the brain, evidence points to an alternative, cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1)-independent pathway for DHEA synthesis that is directly mediated by oxidative stress. raco.catnih.govresearchgate.net This brain-specific pathway can be triggered by pro-oxidant agents like iron (Fe2+) and the β-amyloid peptide associated with Alzheimer's disease. raco.catirb.hr This suggests that under conditions of increased oxidative stress in the brain, local DHEA production may be enhanced as a potential neuroprotective mechanism. raco.catnih.gov

Modulation by Other Bioregulatory Factors

Beyond oxidative stress, other endogenous molecules and physiological states regulate DHEA-S production.

Cytokines: Inflammatory cytokines, which are signaling proteins released by immune cells, can significantly modulate DHEA-S levels. Pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-1 (IL-1) have been shown to downregulate the expression of SULT2A1, the key enzyme for DHEA sulfation. tandfonline.com This suggests that under inflammatory conditions, the synthesis of DHEA-S may be suppressed. tandfonline.com Conversely, in macrophages, cytokines like interferon-alpha (IFN-α), interferon-beta (IFN-β), and tumor necrosis factor-alpha (TNF-α) can depress the activity of DHEAS sulfatase, the enzyme that converts DHEA-S back to DHEA. nih.gov This would lead to reduced local availability of DHEA from its sulfated precursor. DHEA itself can influence cytokine production, often exhibiting anti-inflammatory properties by inhibiting the production of IL-6 and TNF-α. scielo.brnih.gov

Stress: The body's response to stress also has a profound, though differential, impact on DHEA-S levels. Acute psychosocial stress has been observed to temporarily increase the secretion of both DHEA and DHEA-S, which is thought to be a protective response to counteract some of the effects of cortisol. vgregion.se In contrast, long-term or chronic psychosocial stress is associated with a reduced capacity to produce DHEA-S, leading to lower basal levels. vgregion.se This decline in DHEA-S under chronic stress may be one of the mechanisms linking long-term stress to adverse health outcomes. vgregion.se

The table below summarizes the research findings on the modulation of DHEA-S by various factors.

Interactive Data Table: Modulators of DHEA-S Production and Metabolism

| Modulator | Specific Factor/Condition | Primary Target/Mechanism | Observed Effect on DHEA-S or Related Activity | References |

| Oxidative Stress | Liver Ischemia/Reperfusion | Induction of Nrf2 transcription factor | Upregulation of estrogen sulfotransferase (SULT1E1) expression | tandfonline.comnih.gov |

| Nitric Oxide (NO) Donors | Downregulation of SULT2A1 expression; Inactivation of SULT1E1 via tyrosine nitration | Decrease in hydroxysteroid- and estrogen-sulfating activity | tandfonline.com | |

| Iron (Fe2+), β-amyloid peptide (in brain) | Activation of an alternative, CYP17A1-independent synthesis pathway | Increased local DHEA formation | raco.catresearchgate.netirb.hr | |

| Bioregulatory Factors | Tumor Necrosis Factor (TNF), Interleukin-1 (IL-1) | Downregulation of SULT2A1 expression | Suppression of steroid-sulfating activity | tandfonline.com |

| Interferon-alpha (IFN-α), Interferon-beta (IFN-β), TNF-α | Inhibition of DHEAS sulfatase in macrophages | Decreased conversion of DHEA-S to DHEA | nih.gov | |

| Acute Psychosocial Stress | Stimulation of the hypothalamic-pituitary-adrenal (HPA) axis | Temporary increase in DHEA-S levels | vgregion.se | |

| Chronic Psychosocial Stress | Altered HPA axis function | Reduced capacity to produce DHEA-S; lower basal levels | vgregion.se |

Metabolic Interconversion and Enzymatic Transformations of Dehydroepiandrosterone Sulfate

Desulfation of Dehydroepiandrosterone (B1670201) Sulfate (B86663) to Dehydroepiandrosterone

The critical first step in the bioactivation of DHEAS is its hydrolysis to dehydroepiandrosterone (DHEA). wikipedia.org This reaction is catalyzed by the enzyme steroid sulfatase (STS), which removes the sulfate group from the DHEAS molecule. nih.govcas.cz This conversion is pivotal because DHEA, unlike its sulfated form, can then enter the steroidogenic pathways to produce androgens and estrogens. nih.govwikipedia.org The balance between DHEAS and DHEA is regulated by the opposing actions of STS and sulfotransferase enzymes, which re-sulfate DHEA back to DHEAS. nih.gov

Steroid sulfatase is a microsomal enzyme that is almost ubiquitously expressed throughout the human body, allowing various tissues to produce active steroids from the circulating pool of DHEAS. cas.czoup.com The activity of STS is crucial for regulating the local formation of biologically active steroids. oup.com While STS is present in most tissues, its levels of activity vary significantly, indicating tissue-specific roles in steroid metabolism. oup.comnih.gov

High levels of STS activity are found in the placenta, where it is essential for hydrolyzing fetal DHEAS, a key precursor for placental estrogen synthesis during pregnancy. nih.govbiologists.com Other tissues with notable STS activity include the liver, testes, and brain. nih.govoup.com In hormone-dependent tissues like the breast, STS activity is of particular interest as the local conversion of DHEAS to estrogens can fuel the growth of tumors. oup.com In fact, STS activity in breast tumors can be significantly higher than that of aromatase, another key enzyme in estrogen synthesis. oup.com The enzyme is also found in peripheral blood leukocytes. oup.com

Interactive Table: Relative Steroid Sulfatase (STS) Activity in Human Tissues

| Tissue | Relative STS Activity | Primary Function |

| Placenta | Very High | Hydrolysis of fetal DHEAS for estrogen synthesis. biologists.com |

| Breast (Tumor Tissue) | High | Local production of estrogens that can stimulate tumor growth. oup.com |

| Liver | High | General steroid metabolism. nih.gov |

| Testis | High | Potential role in testicular function. nih.gov |

| Brain | Moderate | Production of neurosteroids. oup.com |

| Bone | Low to Moderate | Local estrogen synthesis for bone maintenance. mdpi.com |

| Ovary | Low | Local steroidogenesis. nih.gov |

| Skin | Low | Local androgen production. nih.gov |

Conversion of Dehydroepiandrosterone to Downstream Steroids

Following its formation from DHEAS, DHEA serves as a central precursor for the synthesis of both androgens and estrogens. wikipedia.orgmdpi.com This conversion occurs in various peripheral tissues and is dependent on the expression and activity of specific steroidogenic enzymes. mdpi.com

DHEA is a key intermediate in the pathway leading to the production of potent androgens like testosterone (B1683101). oup.comkarger.com

The conversion of DHEA to androstenedione (B190577) is a rate-limiting step in androgen synthesis and is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). nih.govwikipedia.orgresearchgate.net This enzyme is essential for the biosynthesis of all classes of hormonal steroids. wikipedia.orgmedscape.com There are two primary isoforms of 3β-HSD in humans:

HSD3B1 (Type 1): Expressed predominantly in peripheral tissues such as the placenta, breast, prostate, and skin. nih.gov

HSD3B2 (Type 2): The main isoform found in the adrenal glands, ovaries, and testes. nih.govwikipedia.org

The tissue-specific expression of these isoforms allows for differential regulation of androgen production. nih.gov

Androstenedione can then be converted to testosterone, a more potent androgen. This reversible reaction is catalyzed by members of the 17β-hydroxysteroid dehydrogenase (17β-HSD) enzyme family. mdpi.comimmunotech.cz These enzymes are responsible for the interconversion of steroids with a ketone group at position 17 (like androstenedione) and those with a hydroxyl group at the same position (like testosterone). bioscientifica.comnih.gov Several isoforms exist with distinct tissue distributions and substrate specificities:

17β-HSD type 3: Considered the major enzyme for testosterone formation in the testes. bioscientifica.com

17β-HSD type 5 (also known as AKR1C3): Plays a significant role in converting androstenedione to testosterone in peripheral tissues like the prostate and adrenal glands. oup.comoup.com

DHEA is also a vital precursor for the synthesis of estrogens, particularly after menopause when ovarian estrogen production ceases. nih.govwikipedia.org In postmenopausal women, over 90% of estrogens are derived from the peripheral conversion of DHEAS. wikipedia.org

The primary pathway for estrogen synthesis from DHEA involves its initial conversion to androstenedione by 3β-HSD. immunotech.cz Androstenedione is then converted to estrone (B1671321) by the enzyme aromatase (CYP19A1). mdpi.comimmunotech.cz Estrone can subsequently be reduced to the more potent estrogen, estradiol (B170435), by the action of 17β-HSD enzymes, particularly 17β-HSD type 1. mdpi.comnih.gov Alternatively, DHEA can be converted to androstenediol (B1197431) by a 17β-HSD, and this intermediate can then be aromatized to estradiol. mdpi.comoncotarget.com The expression of aromatase in tissues such as adipose tissue, bone, and brain is a key determinant of local estrogen production. oup.combioscientifica.com

Interactive Table: Key Enzymes in the Metabolism of Sodium Prasterone Sulfate (DHEAS)

| Enzyme | Abbreviation | Gene(s) | Function |

| Steroid Sulfatase | STS | STS | Converts DHEAS to DHEA. nih.gov |

| 3β-Hydroxysteroid Dehydrogenase | 3β-HSD | HSD3B1, HSD3B2 | Converts DHEA to Androstenedione. wikipedia.org |

| 17β-Hydroxysteroid Dehydrogenase | 17β-HSD | Multiple (e.g., HSD17B1, HSD17B2, HSD17B3, HSD17B5) | Interconverts Androstenedione/Testosterone and Estrone/Estradiol. bioscientifica.comnih.gov |

| Aromatase | CYP19A1 | CYP19A1 | Converts androgens (Androstenedione, Testosterone) to estrogens (Estrone, Estradiol). immunotech.cz |

Estrogen Precursor Metabolism (e.g., Estradiol, Estrone)

Role of Aromatase (CYP19A1)

Aromatase, encoded by the CYP19A1 gene, is a key enzyme in estrogen biosynthesis. jcrpe.org It catalyzes the conversion of androgens into estrogens. nih.govmdpi.com While DHEA itself is not a direct substrate for aromatase, its metabolites, androstenedione and testosterone, are. mdpi.comoup.com After DHEA is converted to androstenedione by 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (HSD3B), aromatase can then convert androstenedione to estrone. mdpi.combioscientifica.com Similarly, if DHEA is first converted to androstenediol and then to testosterone, aromatase can convert testosterone to the potent estrogen, estradiol. mdpi.combioscientifica.com

The expression and activity of aromatase are tissue-specific. oup.com In postmenopausal women, for instance, peripheral tissues like adipose tissue become the primary sites of estrogen production through the action of aromatase on adrenal-derived DHEA. bioscientifica.com Studies have shown that in certain cancer cell lines, the proliferation stimulated by DHEA is enhanced by the overexpression of aromatase, indicating the importance of its conversion to estrogens. nih.gov The inhibition of aromatase is a key therapeutic strategy in hormone-sensitive breast cancer. nih.gov

Formation of Other Biologically Active Metabolites (e.g., 5-Androstene-3β,17β-diol, Hydroxylated Dehydroepiandrosterone Derivatives)

Beyond the pathway leading to androgens and estrogens, DHEA is a precursor to other metabolites with distinct biological activities.

5-Androstene-3β,17β-diol (Androstenediol): The reduction of the 17-keto group of DHEA by 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), also known as AKR1C3, yields 5-androstene-3β,17β-diol (androstenediol). mdpi.combioscientifica.com Androstenediol is considered a weak estrogen and androgen. wikipedia.orggoogle.com It can bind to both estrogen receptors (ERα and ERβ) and the androgen receptor, although with lower affinity than estradiol and testosterone, respectively. mdpi.comgoogle.com Due to its affinity for both receptor types, it has been referred to as a "hermaphrodiol". mdpi.com

Hydroxylated Dehydroepiandrosterone Derivatives: DHEA can undergo hydroxylation at various positions, leading to metabolites with unique biological profiles. The most studied are the 7-hydroxylated and 16-hydroxylated derivatives.

7-Hydroxylated Derivatives: DHEA can be metabolized to 7α-hydroxy-DHEA and 7β-hydroxy-DHEA. nih.govebi.ac.uk These metabolites are formed in the brain and peripheral tissues and are believed to mediate some of the neuroprotective and immunomodulatory effects of DHEA. nih.govcaldic.com For example, 7β-hydroxy-DHEA has been shown to have weak antiestrogenic activity. ebi.ac.uk

16-Hydroxylated Derivatives: Hydroxylation at the 16α-position results in the formation of 16α-hydroxy-DHEA. nih.govresearchgate.net This metabolite is a significant precursor for estriol (B74026) synthesis in the placenta during pregnancy. jcrpe.orgresearchgate.net

The formation of these various metabolites is dependent on the presence and activity of specific enzymes in different tissues.

Tissue-Specific and Intracrine Metabolic Regulation

The conversion of DHEAS into active steroid hormones is not a systemic process but rather occurs within specific tissues in a manner known as intracrinology. nih.govmdpi.com This allows individual tissues to produce and regulate their own hormonal environment according to their specific needs, without significantly altering circulating hormone levels. mdpi.comnih.gov

Peripheral tissues such as adipose tissue, skin, bone, and the brain are major sites of intracrine steroid metabolism. oup.commdpi.combioscientifica.com These tissues take up circulating DHEAS, convert it to DHEA via steroid sulfatase, and then further metabolize it into active androgens and estrogens using a complement of steroidogenic enzymes. nih.govbioscientifica.com For example:

Adipose Tissue: In postmenopausal women, adipose tissue is a crucial site for estrogen synthesis from DHEAS. bioscientifica.com It expresses steroid sulfatase and aromatase, enabling the local production of estrogens. bioscientifica.com

Skin: The skin can convert DHEAS into potent androgens like dihydrotestosterone (B1667394) (DHT), which plays a role in hair growth and sebaceous gland activity. oup.com

Prostate: Prostate cells can take up DHEAS and convert it to androgens that can stimulate cell growth. mdpi.com

Brain: DHEA and its metabolites are considered neurosteroids, synthesized locally in the brain where they modulate neuronal function. nih.govpnas.org

The expression of the necessary enzymes for these conversions is tissue-specific and can be regulated by various factors, including inflammatory cytokines. nih.govbioscientifica.com For instance, in macrophages, the activity of DHEAS sulfatase can be downregulated by inflammatory signals, thereby controlling the local production of DHEA and its metabolites. nih.gov This tissue-specific and intracrine regulation allows for a fine-tuned control of steroid hormone action, tailored to the physiological requirements of individual tissues.

Interactive Data Table: Key Enzymes in Sodium Prasterone Sulfate Metabolism

| Enzyme | Gene | Function | Key Tissues |

| Steroid Sulfatase (STS) | STS | Hydrolyzes DHEAS to DHEA. oup.com | Widely distributed, including breast, prostate, skin, adipose tissue. oup.combioscientifica.com |

| Sulfotransferase 2A1 (SULT2A1) | SULT2A1 | Sulfates DHEA to form DHEAS. scielo.br | Adrenal glands, liver. mdpi.com |

| Aromatase | CYP19A1 | Converts androgens (androstenedione, testosterone) to estrogens (estrone, estradiol). jcrpe.org | Ovaries, placenta, adipose tissue, bone, brain. jcrpe.orgoup.com |

| 17β-Hydroxysteroid Dehydrogenase Type 5 (17β-HSD5) | AKR1C3 | Reduces the 17-keto group of DHEA to form 5-androstene-3β,17β-diol. bioscientifica.com | Adrenal gland, prostate, mammary gland. bioscientifica.com |

| 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase (HSD3B) | HSD3B2 | Converts DHEA to androstenedione. bioscientifica.com | Adrenal gland, gonads. mdpi.com |

Interactive Data Table: Major Biologically Active Metabolites of Sodium Prasterone Sulfate

| Metabolite | Precursor | Key Forming Enzyme(s) | Primary Action(s) |

| Dehydroepiandrosterone (DHEA) | Sodium Prasterone Sulfate | Steroid Sulfatase | Precursor to other steroid hormones. oup.com |

| Androstenedione | DHEA | 3β-HSD | Precursor to testosterone and estrone. bioscientifica.com |

| Testosterone | Androstenedione, Androstenediol | 17β-HSD, 3β-HSD | Primary androgen. mdpi.com |

| Estrone | Androstenedione | Aromatase | Estrogen. mdpi.com |

| Estradiol | Testosterone | Aromatase | Potent estrogen. bioscientifica.com |

| 5-Androstene-3β,17β-diol | DHEA | 17β-HSD5 | Weak estrogenic and androgenic activity. wikipedia.org |

| 7α-Hydroxy-DHEA | DHEA | Cytochrome P450 enzymes | Neuroprotective and immunomodulatory effects. nih.gov |

| 16α-Hydroxy-DHEA | DHEA | Cytochrome P450 enzymes | Precursor for placental estriol synthesis. researchgate.net |

Molecular Mechanisms of Action of Sodium Prasterone Sulfate

Direct Receptor Interactions and Non-Genomic Signaling Pathways

The non-genomic actions of sodium prasterone sulfate (B86663) are initiated at the cell surface, leading to rapid modulation of neuronal excitability and signaling. biosynth.combiosynth.com These effects are mediated through direct binding to and modulation of several types of membrane-bound proteins, including G-protein-coupled receptors and various neurotransmitter receptors. biosynth.combiosynth.com

G-Protein-Coupled Receptor (GPCR) Mediated Activation

Recent findings indicate that sodium prasterone sulfate can directly interact with G-protein-coupled receptors (GPCRs) on the cell surface. biosynth.combiosynth.com This interaction initiates intracellular signaling cascades without the need for conversion to other steroids or activation of nuclear receptors. biosynth.combiosynth.comoup.com Specifically, in spermatogenic cells, DHEAS has been shown to activate a Gα11-coupled receptor. nih.gov This activation triggers a downstream signaling pathway involving the phosphorylation of c-Src and Erk1/2, which in turn leads to the activation of transcription factors such as cyclic AMP-responsive element binding protein (CREB) and activating transcription factor-1 (ATF-1). biosynth.combiosynth.comnih.gov This GPCR-mediated mechanism highlights a direct signaling pathway for sodium prasterone sulfate that is independent of androgen receptors. nih.gov

Neurotransmitter Receptor Modulation

Sodium prasterone sulfate is recognized as a neuroactive steroid that can modulate the function of several key neurotransmitter receptors in the central nervous system. nih.gov Its effects are often excitatory in nature. nih.gov

Sodium prasterone sulfate acts as a non-competitive antagonist of the Gamma-Aminobutyric Acid Type A (GABA-A) receptor. medchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.com It inhibits the GABA-A receptor-mediated influx of chloride ions. medchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.com This antagonistic action is use-dependent, meaning it is more effective when the receptor is activated by its agonist, GABA. nih.gov This modulation of the primary inhibitory neurotransmitter system in the brain contributes to the excitatory effects of the neurosteroid. nih.govnih.gov

Sodium prasterone sulfate enhances the activity of the N-methyl-D-aspartate (NMDA) receptor. nih.govmedchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.com This enhancement is not direct but is mediated through its agonist activity at sigma-1 receptors. medchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.com The interaction with sigma-1 receptors leads to a positive modulation of NMDA receptor function, which is crucial for processes like learning and memory. biosynth.comnih.gov

Interactions with Sigma-1 Receptors

Sodium prasterone sulfate is an agonist of the sigma-1 receptor. medchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.commedkoo.com The sigma-1 receptor is a unique chaperone protein located at the endoplasmic reticulum-mitochondria interface that can translocate within the cell to modulate various signaling proteins, including ion channels. medchemexpress.comresearchgate.net As an agonist, sodium prasterone sulfate can influence numerous cellular functions regulated by the sigma-1 receptor, including calcium signaling and neurotransmitter release. biosynth.comnih.gov The binding affinity (Ki) of DHEA sulfate for the sigma-1 receptor has been reported to be greater than 50 μM, indicating a relatively weak interaction. wikipedia.org However, this interaction is significant enough to mediate downstream effects like the modulation of NMDA receptors and persistent sodium currents. nih.gov

Inhibition of Transient Receptor Potential Channels (TRPV1, TRPC5) and P2X Receptors

Research has shown that sodium prasterone sulfate can inhibit certain ion channels, including the transient receptor potential vanilloid 1 (TRPV1) and transient receptor potential canonical 5 (TRPC5) channels. iiab.me It has also been found to inhibit the P2X receptor. iiab.me The precise mechanisms and physiological significance of these inhibitory actions are still under investigation.

Interactive Data Tables

Table 1: Summary of Receptor Interactions of Sodium Prasterone Sulfate

| Receptor/Channel | Type of Interaction | Downstream Effect | Reference |

| G-Protein-Coupled Receptor (GPCR) | Agonist (specifically Gα11-coupled) | Activation of c-Src, Erk1/2, CREB, ATF-1 | biosynth.combiosynth.comnih.gov |

| GABA-A Receptor | Non-competitive Antagonist | Inhibition of chloride influx | medchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.comnih.gov |

| NMDA Receptor | Positive Modulator (via Sigma-1) | Enhancement of receptor activity | nih.govmedchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.comnih.gov |

| Sigma-1 Receptor | Agonist | Modulation of NMDA receptors, ion channels | biosynth.commedchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.comnih.govmedkoo.com |

| TRPV1 Channel | Inhibitor | - | iiab.me |

| TRPC5 Channel | Inhibitor | - | iiab.me |

| P2X Receptor | Inhibitor | - | iiab.me |

Indirect Actions via Conversion to Dehydroepiandrosterone (B1670201) and Metabolites

Sodium prasterone sulfate, the sulfated ester of dehydroepiandrosterone (DHEA), functions as a large circulating reservoir of an inactive steroid precursor. oup.com Its primary mechanism of action is indirect, initiated by its conversion back to DHEA. This critical step is catalyzed by the enzyme steroid sulfatase (STS), which hydrolyzes the sulfate group. portlandpress.comnih.gov This process occurs in various peripheral tissues, allowing for localized, or "intracrine," production of active sex steroids. nih.govnih.gov Once DHEA is formed, it serves as a substrate for further enzymatic conversions into potent androgens and estrogens, which then mediate a wide range of biological effects. oup.com

This intracrine system is significant, as it is estimated that 30% to 50% of total androgens in men are synthesized peripherally from these adrenal precursors. nih.gov In women, this local production is even more crucial, accounting for approximately 75% of estrogens before menopause and rising to 100% after menopause. nih.gov The metabolism of DHEA is tissue-specific, depending on the expression profile of steroidogenic enzymes within each cell type. nih.govwikipedia.org

Ligand-Dependent Activation of Androgen Receptors

Following the hydrolysis of sodium prasterone sulfate to DHEA in target tissues, DHEA can be metabolized into active androgens. The key enzymes in this pathway are 3β-hydroxysteroid dehydrogenase (3β-HSD), which converts DHEA to androstenedione (B190577), and 17β-hydroxysteroid dehydrogenase (17β-HSD), which can then convert androstenedione to testosterone (B1683101). wikipedia.org Testosterone itself can be further converted to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by the enzyme 5α-reductase. nih.gov

These locally synthesized androgens—testosterone and DHT—bind to and activate the androgen receptor (AR). oup.com This ligand-receptor binding initiates a conformational change in the AR, leading to its translocation to the nucleus, where it binds to androgen response elements (AREs) on DNA to regulate the transcription of target genes. This mechanism is responsible for the androgenic effects observed in tissues like the prostate and seminal vesicles. For example, studies in castrated rats have shown that administration of DHEAS (sodium prasterone sulfate) stimulates the growth of these androgen-sensitive tissues, an effect that is blocked by inhibitors of steroid sulfatase, confirming the necessity of its conversion to active androgens. nih.gov

Ligand-Dependent Activation of Estrogen Receptors (ERα, ERβ)

In addition to its conversion to androgens, DHEA is a crucial precursor for the synthesis of estrogens. In this pathway, DHEA is first converted to androstenedione, which is then transformed into estrone (B1671321) by the enzyme aromatase. Estrone can subsequently be converted to the most potent estrogen, estradiol (B170435), by 17β-HSD. wikipedia.org

These locally produced estrogens, primarily estradiol, exert their effects by binding to and activating estrogen receptors alpha (ERα) and beta (ERβ). oup.com While DHEA itself has been found to bind weakly to estrogen receptors, its physiological relevance as a direct ligand is considered minimal compared to the potent effects of its metabolite, estradiol. wikipedia.org Upon activation by estradiol, the estrogen receptors dimerize, translocate to the nucleus, and bind to estrogen response elements (EREs) on target genes, thereby modulating their expression. This intracrine production of estrogens is particularly important in postmenopausal women, where it influences bone density and vaginal health without significantly altering systemic estrogen levels. nih.gov

Modulation of Neurotrophin Receptors

The metabolites of sodium prasterone sulfate, including DHEA itself and its estrogenic derivatives, act as neurosteroids that can modulate the activity of neurotrophin receptors in the brain. wikipedia.org Neurotrophins, like brain-derived neurotrophic factor (BDNF), are essential for neuronal survival, growth, and synaptic plasticity. The interaction between the signaling pathways of sex steroids and neurotrophins is a key aspect of their neuroactive properties. Research indicates that estradiol, formed locally from DHEA, can enhance BDNF signaling through its receptor, TrkB. This potentiation is thought to contribute to the neuroprotective effects associated with DHEA.

Intracellular Signal Transduction Cascades

The activation of androgen and estrogen receptors by the metabolites of sodium prasterone sulfate triggers not only direct genomic effects (gene transcription) but also initiates rapid, non-genomic signaling through intracellular signal transduction cascades. These pathways can mediate cellular responses on a much shorter timescale.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway Activation

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Both estrogens and androgens, derived from DHEA, have been shown to activate this pathway. For instance, estradiol can rapidly activate PI3K through a membrane-associated estrogen receptor, leading to the phosphorylation and activation of the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of downstream target proteins that promote cell survival by inhibiting apoptotic machinery. This rapid, non-genomic signaling is a key mechanism for the pro-survival effects of estrogens in various cell types, including neurons.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK) cascade, are critical for regulating cellular processes like proliferation, differentiation, and stress responses. Metabolites of sodium prasterone sulfate can modulate these pathways. Estradiol, acting via membrane-bound estrogen receptors, can trigger the rapid activation of the MAPK/ERK pathway. This signaling can influence gene expression and promote cell proliferation. Similarly, androgens derived from DHEA can also engage MAPK signaling, contributing to their diverse physiological roles. The activation of these kinase cascades represents an important layer of regulation by which the indirect actions of sodium prasterone sulfate are executed within target cells.

RhoA/Rho Kinase Pathway Inhibition

The RhoA/Rho kinase (ROCK) signaling pathway is a critical regulator of numerous cellular processes, including vasoconstriction, cell proliferation, migration, and inflammation. nih.govcaldic.com Dysregulation of this pathway is implicated in various cardiovascular pathologies. Sodium prasterone sulfate, and its precursor DHEA, have been shown to inhibit the RhoA/ROCK pathway through multiple mechanisms.

Chronic treatment with DHEA has been demonstrated to prevent the activation of the RhoA/ROCK signaling pathway. caldic.com This inhibition is, in part, achieved by preventing the translocation of RhoA from the cytosol to the cell membrane, a crucial step for its activation. nih.gov The mechanisms underlying this effect are multifaceted and include the inhibition of HMG-CoA reductase and the upregulation of soluble guanylate cyclase (sGC). nih.gov Inhibition of HMG-CoA reductase reduces the isoprenylation of RhoA, a necessary post-translational modification for its membrane translocation. nih.gov Concurrently, an increase in sGC expression leads to higher levels of cGMP, which can phosphorylate and inhibit RhoA. nih.gov

The inhibitory action on the RhoA/ROCK pathway by sodium prasterone sulfate and DHEA is detailed in the table below, based on preclinical findings.

| Parameter | Observation | Implied Mechanism of Action |

| RhoA Activity | Decreased membrane-to-cytosol ratio of RhoA. nih.gov | Inhibition of RhoA translocation to the cell membrane, preventing its activation. nih.gov |

| HMG-CoA Reductase | Inhibition of expression. nih.gov | Reduced isoprenylation of RhoA. nih.gov |

| Soluble Guanylate Cyclase (sGC) | Upregulation of protein expression. nih.gov | Increased cGMP-mediated phosphorylation and inhibition of RhoA. nih.gov |

| ROCK I | Inhibition of caspase-3-mediated cleavage and activation. nih.gov | Prevention of constitutive ROCK I activity. nih.gov |

| ROCK II | Decreased protein expression. nih.gov | Reduced overall ROCK activity. nih.gov |

Nuclear Factor-Kappa B (NF-κB) Signaling Modulation

Nuclear factor-kappa B (NF-κB) is a family of transcription factors that plays a pivotal role in regulating inflammatory responses, cell survival, and proliferation. medicinacomplementar.com.brmedchemexpress.com Sodium prasterone sulfate has been shown to be a potent modulator of NF-κB signaling, primarily through inhibitory actions.

In human aortic endothelial cells, DHEAS has been demonstrated to inhibit the activation of NF-κB induced by tumor necrosis factor-alpha (TNF-α). bohrium.com This inhibition of NF-κB activity is associated with an increase in the protein levels of its inhibitor, IκB-α. bohrium.com By preventing the degradation of IκB-α, DHEAS effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transactivation of pro-inflammatory genes such as VCAM-1, IL-8, and ICAM-1. bohrium.commedchemexpress.com

Studies in human hepatoma cells have further elucidated this mechanism, showing that DHEAS potently inhibits TNF-α-induced NF-κB-dependent transcription. nih.gov The inhibitory effect of DHEAS appears to be on the signaling pathway leading to NF-κB activation rather than on the NF-κB protein itself. medicinacomplementar.com.br This is supported by findings that DHEAS does not suppress NF-κB-dependent transcription when it is stimulated by the overexpression of the p65 subunit of NF-κB. medicinacomplementar.com.br It is suggested that the antioxidant properties of DHEAS may contribute to this effect by mitigating the oxidative stress that often mediates cytokine-induced NF-κB activation. medicinacomplementar.com.brnih.gov

The modulatory effects of sodium prasterone sulfate on NF-κB signaling are summarized in the following table.

| Cell Type | Stimulus | Effect of DHEAS | Key Findings |

| Human Aortic Endothelial Cells | TNF-α | Inhibition of NF-κB activation. bohrium.com | Increased IκB-α protein levels; decreased expression of VCAM-1, IL-8, and ICAM-1. bohrium.commedchemexpress.com |

| Human Hepatoma Cells (HuH7) | TNF-α | Potent inhibition of NF-κB-dependent transcription. nih.gov | Preferential inhibition of cytokine-stimulated vs. basal activity; effect is not mediated by downstream metabolites like estradiol or testosterone. nih.gov |

| Human Neutrophils | Lipopolysaccharide (LPS) | Decreased phosphorylation of NF-κB. scielo.br | Reduced production of the pro-inflammatory cytokine IL-8. scielo.br |

Regulation of Bcl-2 Family Proteins and Apoptosis Mechanisms

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these opposing factions determines cell fate. Sodium prasterone sulfate has been shown to exert significant anti-apoptotic effects by modulating the expression and function of Bcl-2 family proteins.

In various cell types, DHEAS has been demonstrated to protect against apoptosis induced by stimuli such as serum deprivation or amyloid-beta (Aβ) toxicity. oup.compnas.orgmdpi.com This protective effect is mediated, at least in part, by the upregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL. pnas.org For instance, in PC12 cells, DHEAS prevented the serum deprivation-induced decrease in Bcl-2 and Bcl-xL mRNA and protein levels. pnas.org The crucial role of Bcl-2 in this process was confirmed by experiments where antisense oligonucleotides against Bcl-2 reversed the cytoprotective effects of DHEAS. pnas.org

The signaling pathways leading to this upregulation of anti-apoptotic proteins involve the activation of transcription factors such as cAMP response element-binding protein (CREB) and NF-κB. pnas.org Furthermore, the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway has been identified as a key upstream regulator of DHEA-induced Bcl-2 expression. oup.com DHEA was shown to increase Bcl-2 promoter activity in a PI3K/Akt-dependent manner. oup.com

The following table summarizes the research findings on the regulation of Bcl-2 family proteins and apoptosis by sodium prasterone sulfate.

| Cell Model | Apoptotic Stimulus | Effect of DHEAS | Upstream Signaling |

| PC12 Cells | Serum Deprivation | Increased Bcl-2 and Bcl-xL expression; protection against apoptosis. pnas.org | Activation of CREB and NF-κB. pnas.org |

| Bovine Aortic Endothelial Cells | Serum Deprivation | Increased Bcl-2 expression; protection against apoptosis. oup.com | Gαi-protein dependent activation of PI3K/Akt pathway. oup.com |

| Primary Mouse Neurons | Amyloid-β Oligomers | Counteracted the increase in Bax/Bcl-2 ratio; protection against apoptosis. mdpi.com | Modulation of PI3K/Akt and Bcl-2 signaling network. mdpi.com |

| Human Granulosa Cells (HO23) | Starvation | Decreased expression of Bax and increased Bcl-2/Bax ratio; protection against apoptosis. bioscientifica.com | Not specified. |

Modulation of Toll-like Receptor (TLR) Signaling

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). encyclopedia.pub The modulation of TLR signaling is another mechanism through which sodium prasterone sulfate exerts its immunomodulatory effects.

In a model of severe polymicrobial sepsis in mice, the administration of DHEA was found to restore the expression of TLR2 and TLR4 on splenic macrophages, which were downregulated during the anti-inflammatory phase of sepsis. nih.gov This restoration of TLR expression was associated with a recovery of TNF-α production by these macrophages, suggesting that DHEA can help to re-establish a competent innate immune response. nih.gov

However, the effect of DHEA on TLR expression is context-dependent. In human neutrophils, treatment with DHEA did not modulate the expression of TLR4, even though it enhanced the phagocytic activity against Salmonella. scielo.br This suggests that in some instances, the immunomodulatory effects of DHEA may occur independently of changes in TLR expression levels. scielo.br One proposed mechanism for the modulation of TLRs by DHEA is through the alternative splicing of TLR4 mRNA. encyclopedia.pubnih.gov

The table below details the research findings on the modulation of TLR signaling by DHEA(S).

| Cell/Animal Model | Condition | Effect of DHEA(S) | Implied Outcome |

| Splenic Macrophages (mice) | Severe Polymicrobial Sepsis | Restored mRNA expression of TLR2 and TLR4. nih.gov | Restoration of innate immune responsiveness. nih.gov |

| Human Neutrophils | In vitro | No change in TLR4 expression. scielo.br | Enhanced phagocytosis independent of TLR4 expression modulation. scielo.br |

Enzymatic Activity Modulation

Sodium prasterone sulfate can also exert its physiological effects by directly or indirectly modulating the activity of key enzymes involved in steroidogenesis and glucocorticoid metabolism.

Stimulation of Cholesterol Side-Chain Cleavage Enzyme (CYP11A1) Catalytic Efficiency

The cholesterol side-chain cleavage enzyme, CYP11A1 (also known as P450scc), is the rate-limiting enzyme in the synthesis of all steroid hormones, catalyzing the conversion of cholesterol to pregnenolone (B344588). nih.govplos.org DHEAS has been shown to directly enhance the catalytic efficiency of CYP11A1. plos.org

In a reconstituted in vitro system, the presence of DHEAS led to a nearly two-fold increase in the catalytic efficiency (kcat/Km) of CYP11A1. plos.org This enhancement is attributed to two main molecular events:

Improved Substrate Binding: DHEAS was found to increase the binding affinity of cholesterol to CYP11A1, as evidenced by a decrease in the dissociation constant (Kd) and the Michaelis constant (Km). plos.org

Enhanced Redox Partner Interaction: DHEAS also strengthened the interaction between CYP11A1 and its electron transfer partner, adrenodoxin (B1173346), which is essential for the enzyme's catalytic cycle. plos.org

The negatively charged sulfate group of DHEAS appears to be crucial for this stimulatory effect, as DHEA itself did not significantly alter CYP11A1 activity. plos.org This suggests that DHEAS can act as an allosteric modulator of CYP11A1, thereby boosting the initial step of steroidogenesis.

The kinetic parameters of CYP11A1 in the absence and presence of DHEAS are presented in the table below.

| Condition | Km for Cholesterol (µM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) (min⁻¹mM⁻¹) |

| Without DHEAS | Not specified, but higher | Not specified, but lower | 87 |

| With DHEAS | 10.6 ± 2.6 | 1.62 ± 0.1 | 153 |

Data from Neunzig J, Bernhardt R (2014) plos.org

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Activity

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a critical role in local glucocorticoid metabolism by converting inactive cortisone (B1669442) to active cortisol, particularly in adipose tissue and liver. nih.govphysiology.org Overactivity of this enzyme is associated with metabolic syndrome. DHEA, the un-sulfated form of prasterone, has been identified as an inhibitor of 11β-HSD1 activity. nih.govphysiology.org

In human preadipocytes, DHEA, but not DHEAS, was found to inhibit 11β-HSD1 oxoreductase activity. nih.govnih.gov This inhibition contributes to the anti-glucocorticoid effects of DHEA, such as the inhibition of preadipocyte differentiation. nih.govnih.gov The mechanisms for this inhibition include the downregulation of 11β-HSD1 expression and a reduction in the expression of hexose-6-phosphate dehydrogenase, the enzyme that provides the necessary NADPH cofactor for 11β-HSD1 activity. physiology.org

Studies in murine adipocytes have shown that DHEA causes a dose-dependent reduction of 11β-HSD1 activity. physiology.org This effect was linked to a switch in the expression of CCAAT/enhancer-binding proteins (C/EBPs), with a downregulation of the activator C/EBPα and an increase or no change in the inhibitory C/EBPβ and C/EBPδ. physiology.org

The following table summarizes the inhibitory effects of DHEA on 11β-HSD1.

| Cell/Tissue Model | Effect of DHEA | Underlying Mechanism |

| Human Preadipocytes (Chub-S7) | Inhibition of 11β-HSD1 oxoreductase activity. nih.govnih.gov | Attenuation of the induction of 11β-HSD1 during differentiation. nih.gov |

| Murine Adipocytes (3T3-L1) | Dose-dependent reduction of 11β-HSD1 activity and expression. physiology.org | Downregulation of C/EBPα; reduced expression of hexose-6-phosphate dehydrogenase. physiology.org |

| White Adipose Tissue and Liver (mice) | Reduced 11β-HSD1 expression and activity. physiology.org | Downregulation of C/EBPα. physiology.org |

Modulation of Nitric Oxide Synthase Activity

Sodium prasterone sulfate, primarily through its conversion to its active, non-sulfated form, prasterone (dehydroepiandrosterone or DHEA), modulates the activity of nitric oxide synthase (NOS), particularly the endothelial isoform (eNOS). This modulation occurs through a combination of direct genomic and non-genomic mechanisms, ultimately leading to an increase in nitric oxide (NO) synthesis, a key regulator of vascular function. nih.govnih.gov

Research conducted on human endothelial cells has demonstrated that DHEA administration triggers the synthesis of nitric oxide. nih.gov This effect is attributed to both an enhanced expression and an increased stabilization of the eNOS enzyme. nih.gov The molecular pathways involved are multifaceted. Non-genomic actions are initiated through specific G protein-coupled membrane receptors present on endothelial cells. nih.gov Activation of these receptors by DHEA stimulates downstream signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which in turn phosphorylates and activates eNOS, leading to the production of NO. caldic.com

In addition to these rapid, non-genomic effects, DHEA also exerts genomic effects that contribute to a more sustained increase in eNOS activity. These genomic mechanisms involve the regulation of eNOS gene expression, resulting in higher cellular levels of the enzyme over time. nih.gov

However, the influence of DHEA on NOS activity is linked to the cell's metabolic state. Under conditions where DHEA's inhibitory effect on glucose-6-phosphate dehydrogenase (G6PD) leads to a depletion of its essential cofactor NADPH, eNOS can become "uncoupled." In this state, instead of producing nitric oxide, the enzyme generates superoxide (B77818) radicals, which can react with any available NO to form the highly reactive molecule peroxynitrite. bioscientifica.com

Influence on Glucose-6-Phosphate Dehydrogenase (G6PD) (via analogues)

Sodium prasterone sulfate (DHEAS) itself is generally considered an ineffective direct inhibitor of glucose-6-phosphate dehydrogenase (G6PD). frontiersin.org Its influence on the enzyme is primarily mediated through its desulfation to prasterone (DHEA) by steroid sulfatase. frontiersin.org DHEA is a well-characterized, potent uncompetitive inhibitor of G6PD, the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway. aginganddisease.orgnih.govwikipedia.org This inhibition reduces the intracellular production of NADPH, a critical cofactor for various biosynthetic and antioxidant processes. wikipedia.orgscientia.global

The potential of G6PD inhibition as a therapeutic mechanism has driven research into DHEA analogues with enhanced potency and reduced hormonal side effects. oup.com One of the most studied analogues is 16α-fluoro-5-androsten-17-one, also known as fluasterone (B124106). aginganddisease.orgoup.com Research has consistently shown that fluasterone is a significantly more potent inhibitor of G6PD than its parent compound, DHEA. aginganddisease.orgscientia.global This enhanced inhibitory activity is considered crucial for the chemopreventive and anti-inflammatory effects observed in preclinical studies. aginganddisease.orgscientia.global For instance, the reversal of fluasterone's anti-tumor effects in mice by the provision of deoxyribonucleosides (products downstream of the pentose phosphate pathway) suggests that G6PD inhibition is a critical component of its mechanism of action. scientia.global

While the inhibitory role of DHEA and its analogues on G6PD is widely reported, some studies have presented conflicting results. For example, one study using hepatoma cells reported an increase in G6PD activity following DHEA treatment. spandidos-publications.com Another investigation in human breast cancer cell lines found that G6PD inhibition occurred only at high pharmacological concentrations of DHEA, which are not typical in physiological ranges. nih.gov Nevertheless, studies examining the direct interaction between the steroids and the enzyme have confirmed that DHEA and DHEAS can inhibit the forward and reverse reactions of human G6PD by binding to the enzyme-coenzyme-substrate complex. nih.gov

The comparative inhibitory potency of DHEA and its analogue fluasterone on G6PD is detailed in the table below.

| Compound | Parameter | Value | Experimental Model | Reference |

| Prasterone (DHEA) | Ki | 18.7 µM | Mammalian G6PD | aginganddisease.org |

| IC50 | 24 µM | Trout Liver Cytosolic G6PD | oup.com | |

| Fluasterone (16α-fluoro-5-androsten-17-one) | Ki | 0.51 µM | Mammalian G6PD | aginganddisease.org |

| IC50 | 0.5 µM | Trout Liver Cytosolic G6PD | oup.com |

Immunomodulatory Mechanisms of Dehydroepiandrosterone Sulfate

Regulation of Immune Cell Function and Phenotype

DHEAS exerts considerable influence over the function and characteristics of various immune cells, including T-cells, B-cells, macrophages, monocytes, and natural killer (NK) cells. It can directly and indirectly alter their proliferation, differentiation, and cytotoxic activities, thereby shaping both innate and adaptive immune responses. researchgate.net

The impact of DHEAS on T-lymphocytes is complex, with studies indicating both stimulatory and inhibitory effects that may depend on the concentration and cellular context. Research has shown that its precursor, Dehydroepiandrosterone (B1670201) (DHEA), enhances the production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and function. oup.comdheafacts.org This leads to an increase in T-cell mitogenic response and a higher number of T-cells expressing the IL-2 receptor (CD25+), suggesting a functional activation of these lymphocytes. oup.comnih.gov Specifically, DHEA has been found to favor a Th1 cytokine profile by acting as a transcriptional activator of the IL-2 gene in CD4+ T-cells. frontiersin.orgnih.gov

Conversely, some studies have reported that high concentrations of DHEA can inhibit the proliferation of T-cells induced by mitogens. nih.gov Furthermore, DHEA has been observed to diminish T-cell proliferation through pathways that may involve oxidative stress. nih.gov It also appears to play a role in regulating T-helper cell differentiation, indirectly decreasing the percentage of Th17 cells while promoting the maturation of Th1 cells. researchgate.netmdpi.com

| Effect on T-Cells | Observation |

| Mitogenic Response | 40% increase with DHEA treatment. nih.gov |

| IL-2 Production | Enhanced, leading to functional activation. oup.comdheafacts.org |

| IL-2 Receptor (CD25+) Expression | 39% increase in expressing cells. nih.gov |

| Proliferation | Inhibited at high concentrations. nih.gov |

| Differentiation | Promotes Th1 maturation and reduces Th17 cells. researchgate.netmdpi.com |

Studies have demonstrated that DHEA can influence B-cell populations and their activity. In a study involving older men, DHEA administration was associated with an increase in the B-cell population and a significant 62% enhancement in B-cell mitogenic response. nih.govlifeextension.com The effect on B-cell proliferation appears to be concentration-dependent. For instance, DHEA at concentrations of 1 x 10⁻⁷ to 1 x 10⁻⁶M increased the proliferation of peripheral blood mononuclear cells (PBMCs) induced by the B-cell mitogen pokeweed mitogen (PWM). nih.gov However, these changes in B-cell number and activity did not lead to alterations in serum levels of IgG, IgA, and IgM immunoglobulins. oup.com

DHEAS and its unconjugated form, DHEA, significantly impact the function of monocytes and macrophages. Studies have reported a notable increase in the number of monocytes following DHEA administration. oup.comnih.govresearchgate.net DHEA also appears to enhance monocyte and macrophage activity; it has been shown to increase the synthesis of superoxide (B77818) (O₂⁻) in these cells, a key component of their bactericidal mechanisms. mdpi.com

Macrophages possess the enzyme steroid sulfatase, which converts DHEAS to the biologically active DHEA. nih.govnih.gov This conversion process is a critical regulatory step and can be downregulated by inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), indicating a feedback loop between the immune response and local steroid metabolism. nih.gov Furthermore, DHEA has been shown to counteract some of the effects of glucocorticoids on monocytes and macrophages. nih.gov

DHEAS has a pronounced enhancing effect on the cytotoxic activity of Natural Killer (NK) cells. twist25.com This enhancement is dose-dependent and has been observed in multiple studies. nih.govoup.comresearchgate.net One of the proposed mechanisms for this effect is the local production of insulin-like growth factor I (IGF-I) by NK cells, which is stimulated by DHEAS. nih.govoup.comresearchgate.net

Research in older men demonstrated that DHEA treatment led to a 22-37% increase in the number of NK cells and a 45% increase in their cytotoxic activity. nih.govlifeextension.com This suggests that DHEAS may help counterbalance the age-related decline in NK cell function. nih.gov High levels of DHEAS have been inversely associated with low NK cell activity, particularly in premenopausal women. researchgate.net

| Effect on NK Cells | Key Finding |

| Cytotoxicity | Dose-dependent enhancement. nih.govoup.com |

| Mechanism | Mediated by locally generated IGF-I. nih.govoup.com |

| Cell Number | 22-37% increase with DHEA treatment. nih.gov |

| Cell Activity | 45% increase in cytotoxicity with DHEA treatment. nih.gov |

Cytokine and Inflammatory Mediator Regulation

A crucial aspect of the immunomodulatory role of DHEAS is its ability to regulate the production of cytokines and other inflammatory mediators. It generally exhibits anti-inflammatory properties by inhibiting the synthesis of pro-inflammatory cytokines. dheafacts.org

Interleukin-6 (IL-6): Numerous studies have established a negative correlation between serum levels of DHEA/DHEAS and the pro-inflammatory cytokine Interleukin-6. oup.comresearchgate.netnih.gov This inverse relationship suggests that the age-related decline in DHEAS levels may contribute to the increase in IL-6 production observed in aging, a phenomenon sometimes referred to as "inflammaging." oup.comresearchgate.net In vitro studies have confirmed that DHEA can directly inhibit the secretion of IL-6 from peripheral blood mononuclear cells. oup.comoup.com This inhibitory effect has a U-shaped concentration-response curve, with the maximal effect observed at concentrations between 1-5 x 10⁻⁸ mol/L. oup.comoup.com DHEA and DHEAS have also been shown to suppress IL-6 production in bone marrow mononuclear cells. nih.gov However, it is noteworthy that some research has found that while basal IL-6 secretion is inhibited, mitogen-stimulated IL-6 release can be enhanced by DHEA, indicating a complex regulatory role. oup.comnih.gov

Tumor Necrosis Factor-alpha (TNF-α): DHEAS and DHEA also regulate the production and signaling of TNF-α, a key pro-inflammatory cytokine. DHEA has been shown to inhibit endotoxin-induced TNF-α production. oup.com In vascular endothelial cells, DHEAS can inhibit the inflammatory processes stimulated by TNF-α by blocking the activation of the transcription factor NF-κB. nih.gov A feedback mechanism exists where TNF-α itself can inhibit the conversion of DHEAS to DHEA in synovial cells by downregulating the necessary enzyme, steroid sulfatase. nih.govaminer.org This suggests that chronic inflammation can lead to a local deficiency of anti-inflammatory androgens. DHEA supplementation has been shown to decrease inflammation by inhibiting plasma TNF-α. mdpi.com

Downregulation of Cyclooxygenase-2 (COX-2) Expression

Sodium prasterone sulfate (B86663) (DHEAS) has been suggested to exert anti-inflammatory effects by modulating the expression of key inflammatory enzymes, including Cyclooxygenase-2 (COX-2). While direct and extensive research specifically on DHEAS and COX-2 is somewhat limited, studies on its unconjugated form, dehydroepiandrosterone (DHEA), provide significant insights into this mechanism. DHEA has been shown to suppress the expression of various proinflammatory cytokines, and these effects appear to be mediated, in part, by the regulation of NF-κB, a key transcription factor involved in the induction of COX-2. researchgate.netgithub.io

The anti-inflammatory actions of DHEA neurosteroids include the downregulation of cellular expression of COX-2. researchgate.net This suggests a potential pathway where DHEAS, by converting to DHEA, can influence the inflammatory cascade. The COX-2 enzyme is a critical mediator in the synthesis of prostaglandins, such as prostaglandin E2 (PGE2), which are potent inflammatory molecules. nih.govnih.govfrontiersin.orgsemanticscholar.orgnih.govnih.govcell-stress.comresearchgate.net By downregulating COX-2, DHEAS may effectively reduce the production of these pro-inflammatory prostaglandins, thereby mitigating the inflammatory response.

It is important to note that while DHEAS itself is largely inactive, it can be converted to the active form, DHEA, in various tissues. nih.govwikipedia.org This conversion is a critical step for its biological activity. Therefore, the effects observed with DHEA on COX-2 expression are highly relevant to the potential actions of administered sodium prasterone sulfate.

Suppression of Reactive Oxygen Species (ROS) Generation and Lipid Oxidation Markers

Sodium prasterone sulfate has demonstrated a significant role in combating oxidative stress by suppressing the generation of reactive oxygen species (ROS) and reducing markers of lipid oxidation. Oxidative stress is a key component of the inflammatory process and can lead to cellular damage.

Research has shown that DHEA treatment can improve the oxidative imbalance. In a study involving diabetic patients, DHEA treatment was found to improve the oxidative imbalance induced by hyperglycemia. frontiersin.org This suggests a protective role against oxidative damage.

Furthermore, studies have highlighted the anti-inflammatory actions of DHEA neurosteroids, which include the suppression of malondialdehyde (MDA), a key indicator of lipid oxidation. researchgate.net This indicates that DHEAS can help protect cell membranes from the damaging effects of oxidative stress.

The table below summarizes the findings from a key study on the effects of DHEA on oxidative stress markers.

| Biomarker | Effect of DHEA Treatment | Implication |

| Oxidative Imbalance | Improved | Reduction in overall oxidative stress |

| Malondialdehyde (MDA) | Suppressed | Protection against lipid peroxidation and cell membrane damage |

Modulation of Chemokine Production (e.g., Monocyte Chemoattractant Protein-1)

Sodium prasterone sulfate and its metabolites have been shown to modulate the production of chemokines, which are signaling proteins that play a crucial role in orchestrating the migration of immune cells to sites of inflammation. One of the key chemokines influenced by DHEA is Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2.

The anti-inflammatory actions of DHEA neurosteroids include the suppression of Monocyte Chemoattractant Protein-1 (MCP-1) from endothelial cells. researchgate.net MCP-1 is a potent chemoattractant for monocytes, which are precursors to macrophages. By inhibiting MCP-1, DHEA can reduce the recruitment of these inflammatory cells to tissues, thereby dampening the inflammatory response.

The regulation of MCP-1 is a critical aspect of controlling inflammation. Specific downregulation of MCP-1 has been observed under the action of various steroid hormones. mdpi.com This highlights a common pathway through which these molecules can exert their anti-inflammatory effects. The ability of DHEA to modulate MCP-1 suggests that sodium prasterone sulfate can play a significant role in managing inflammatory conditions where monocyte infiltration is a key pathological feature.

Antiglucocorticoid Actions in Immune Cells and Pathways

A significant aspect of the immunomodulatory effects of sodium prasterone sulfate lies in its ability to counteract the actions of glucocorticoids, such as cortisol. Glucocorticoids are potent immunosuppressive agents, and their prolonged elevation can have detrimental effects on the immune system. DHEA and DHEAS are often referred to as functional antiglucocorticoids. nih.govnih.govnih.gov

This antiglucocorticoid action is crucial for maintaining a balanced immune response. While glucocorticoids can suppress the immune system, DHEA and DHEAS can help to preserve immunocompetence. frontiersin.org This is particularly important in conditions of stress or chronic inflammation where glucocorticoid levels are persistently high.

The mechanism of this antiglucocorticoid action is multifaceted. DHEA has been shown to counteract the suppressive effects of glucocorticoids on lymphocyte function. frontiersin.org It can also oppose the effects of glucocorticoids on the generation of certain immune cells. For instance, DHEAS has been shown to regulate leukocyte and lymphocyte expression of Annexin 1 (ANXA1), a glucocorticoid-induced protein with anti-inflammatory actions. nih.gov By modulating the expression of such proteins, DHEAS can fine-tune the immune response and prevent excessive immunosuppression.

Furthermore, DHEA can antagonize the inhibitory effects of glucocorticoids on the production of key cytokines, such as Interleukin-2 (IL-2), which is essential for T-cell proliferation and activation. github.io This helps to maintain a robust cell-mediated immune response even in the presence of high glucocorticoid levels. The ability of DHEAS to be converted to DHEA in immune cells allows it to serve as a local buffer against the immunosuppressive effects of glucocorticoids, thereby supporting a more effective immune response. nih.govfrontiersin.org

The table below summarizes the key antiglucocorticoid actions of DHEA/DHEAS in immune cells.

| Glucocorticoid Action | Counteracting Effect of DHEA/DHEAS |

| Suppression of lymphocyte function | Preservation of lymphocyte activity |

| Induction of Annexin 1 | Regulation of Annexin 1 expression |

| Inhibition of IL-2 production | Enhancement of IL-2 synthesis |

| General immunosuppression | Maintenance of immunocompetence |

Neurobiological Actions of Dehydroepiandrosterone Sulfate As a Neuroactive Steroid

Modulation of Neuronal Excitability and Synaptic Transmission

Sodium prasterone sulfate (B86663) plays a significant role in regulating the excitability of neurons and the efficiency of synaptic communication. biorxiv.org Its actions are complex, often depending on the specific receptor and brain region involved. nih.gov

One of the key mechanisms by which sodium prasterone sulfate modulates neuronal excitability is through its interaction with various neurotransmitter receptors. biorxiv.org It acts as a non-competitive antagonist of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. medchemexpress.commedchemexpress.com By inhibiting GABA-A receptor-mediated chloride influx, it can reduce the inhibitory tone in the brain, thereby increasing neuronal excitability. medchemexpress.commedchemexpress.com

Conversely, sodium prasterone sulfate can also enhance excitatory neurotransmission. It has been shown to be a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate (B1630785) receptor crucial for synaptic plasticity and learning. nih.govkup.at This potentiation of NMDA receptor activity is often mediated through its agonist activity at the sigma-1 (σ1) receptor. medchemexpress.comnih.gov

Furthermore, research indicates that sodium prasterone sulfate can inhibit persistent sodium currents in neurons of the medial prefrontal cortex. nih.gov This action is mediated through a signaling pathway involving the activation of sigma-1 receptors, Gi proteins, and protein kinase C. nih.gov By inhibiting these currents, it may help to protect neurons under conditions of ischemia. nih.gov

Neuroprotective Properties and Underlying Mechanisms

Sodium prasterone sulfate has demonstrated significant neuroprotective effects across various experimental models. medchemexpress.comresearchgate.net These protective actions are multifaceted, involving anti-inflammatory, antioxidant, and anti-apoptotic mechanisms, as well as the promotion of neuronal health and regeneration.

Cellular Anti-inflammatory and Antioxidant Effects in Neural Tissues

Sodium prasterone sulfate exhibits potent anti-inflammatory and antioxidant properties within the central nervous system. nih.govnih.gov It can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in glial cell cultures. nih.gov This anti-inflammatory action is partly mediated by the inhibition of the transcription factor NF-κB. nih.govmedchemexpress.com